molecular formula C17H16ClN3O2S B14927350 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B14927350
M. Wt: 361.8 g/mol
InChI Key: GWRISJYVYHZFIH-UHFFFAOYSA-N
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Description

N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3-chlorobenzyl group and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl bromide with 4-methyl-1H-pyrazole in the presence of a base such as sodium hydride to form the intermediate 1-(3-chlorobenzyl)-1H-pyrazole. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, dichloromethane.

    Catalysts: Palladium catalysts for coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzenesulfonamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H16ClN3O2S/c1-13-5-7-17(8-6-13)24(22,23)20-16-10-19-21(12-16)11-14-3-2-4-15(18)9-14/h2-10,12,20H,11H2,1H3

InChI Key

GWRISJYVYHZFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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